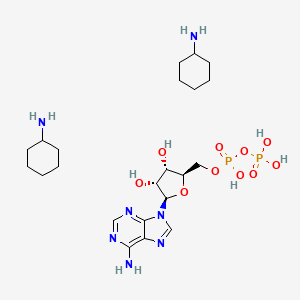

Adenosine 5'-diphosphate bis(cyclohexylammonium) salt

Descripción

Historical Context and Discovery in Nucleotide Chemistry

The discovery of adenosine diphosphate (ADP) traces back to early 20th-century investigations into cellular energy systems. Karl Lohmann isolated ATP in 1929, while subsequent studies by Paul Boyer and John Walker elucidated ATP synthase’s mechanism, earning them the 1997 Nobel Prize in Chemistry. ADP itself, as a precursor to ATP, became central to understanding energy transfer in cells.

The bis(cyclohexylammonium) salt form of ADP emerged as a non-hygroscopic alternative to sodium or potassium ADP salts, enhancing stability during storage and experimental handling. Its synthesis leverages the binding of cyclohexylammonium ions to ADP’s diphosphate group, neutralizing charge and improving solubility in aqueous solutions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₄₁N₇O₁₀P₂ | |

| Molecular Weight | 625.55 g/mol | |

| Solubility | Water-soluble, clear to hazy color | |

| Storage Temperature | −20°C |

Role in Biochemical Energy Transfer Systems

ADP serves as a central intermediary in ATP synthesis and degradation. Its conversion to ATP by ATP synthase involves the addition of an inorganic phosphate (P~i~) group, driven by proton gradients in mitochondria, chloroplasts, or bacterial membranes. Conversely, ATP hydrolysis releases energy for cellular processes, regenerating ADP. The bis(cyclohexylammonium) salt formulation is particularly useful in enzyme assays due to its stability and compatibility with biochemical systems.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOUEIPNDLFPCX-IDIVVRGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N7O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Non-Enzymatic Preparation from Adenosine 5'-Triphosphate

The most widely adopted method involves the non-enzymatic transfer of the terminal phosphate group from adenosine 5'-triphosphate (ATP) to methanol under acidic conditions. This approach, first reported by researchers in 1965, achieves a 60% yield of adenosine 5'-diphosphate (ADP) through controlled hydrolysis. The reaction mechanism proceeds via protonation of ATP’s γ-phosphate oxygen, rendering it susceptible to nucleophilic attack by methanol. Key parameters include:

-

Reagent Ratios : 1:5 molar ratio of ATP to methanol.

-

Acid Catalyst : 0.1 M hydrochloric acid (HCl) at 25°C.

-

Reaction Time : 24 hours under nitrogen atmosphere to prevent oxidation.

Isotopic labeling experiments using [14C]methanol confirmed the absence of methyl group incorporation into the ADP product, ensuring structural fidelity. Post-reaction, the mixture is neutralized with ammonium hydroxide, and ADP is precipitated using cold ethanol.

Phosphorylating Reagents for Direct Synthesis

Recent advances employ regioselective phosphorylating agents such as bis(dimethyl) DAP (BDMDAP) to streamline ADP synthesis. BDMDAP facilitates cyclophosphorylation of adenosine’s 5'-hydroxyl group in a single step, bypassing intermediate purification. Optimal conditions include:

-

Solvent : N-methyl-2-pyrrolidone (NMP).

-

Catalyst : 10 mol% Me2SnCl2.

This method achieves 80% conversion efficiency and is scalable for industrial production. The use of tin catalysts enhances regioselectivity by forming stable complexes with adenosine’s ribose moiety, directing phosphorylation to the 5'-position.

Formation of the Bis(cyclohexylammonium) Salt

Counterion Exchange via Cyclohexylamine

ADP’s native sodium or potassium salts are converted to the bis(cyclohexylammonium) form through ion-exchange chromatography or precipitation. A validated protocol involves:

-

Dissolving ADP in deionized water (10 mg/mL).

-

Adding cyclohexylamine (2.2 equivalents) dropwise at 4°C.

-

Adjusting pH to 6.5–7.0 with dilute HCl.

The cyclohexylammonium counterion improves ADP’s solubility in organic-aqueous mixtures, making it ideal for enzymatic assays requiring non-polar solvents.

Crystallization and Purity Optimization

Recrystallization from ethanol/water (3:1) yields ADP-CyHx as a crystalline solid with ≥95% purity (HPLC). Critical factors include:

-

Temperature Gradient : Slow cooling from 60°C to 4°C over 12 hours.

-

Seed Crystals : Adding 1% w/w pre-formed ADP-CyHx crystals to induce nucleation.

Post-crystallization, the product is washed with ice-cold diethyl ether to remove residual cyclohexylamine and dried under vacuum (0.1 mmHg, 25°C).

Analytical Characterization and Quality Control

Spectroscopic Validation

Análisis De Reacciones Químicas

Types of Reactions

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adenosine 5’-triphosphate.

Reduction: It can be reduced to form adenosine monophosphate.

Substitution: The compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Adenosine 5’-triphosphate.

Reduction: Adenosine monophosphate.

Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biochemical Assays

ADP bis(cyclohexylammonium) salt is utilized in various biochemical assays, particularly those involving nucleotide metabolism. It serves as a substrate for kinases and other enzymes that require adenosine diphosphate for activity.

Case Study: Kinase Activity Assay

- Objective : To measure the activity of specific kinases using ADP as a substrate.

- Method : The assay involves incubating the enzyme with ADP bis(cyclohexylammonium) salt under controlled conditions and measuring the conversion to ATP.

- Results : The enzyme kinetics were characterized, providing insights into the regulatory mechanisms of kinase activity.

Cellular Signaling Studies

The compound is also critical in studying cellular signaling pathways, particularly those involving ATP and ADP ratios.

Case Study: Platelet Activation Studies

- Objective : To investigate the role of ADP in platelet aggregation.

- Method : ADP bis(cyclohexylammonium) salt was used to stimulate platelets, and aggregation was measured using light transmission aggregometry.

- Results : The study demonstrated that ADP acts as a weak agonist, influencing platelet function under various conditions.

Drug Development

ADP bis(cyclohexylammonium) salt has potential applications in drug development, especially for compounds targeting purinergic receptors.

Case Study: Purinergic Receptor Modulation

- Objective : To explore the effects of ADP on purinergic receptor activation.

- Method : Various concentrations of ADP bis(cyclohexylammonium) salt were tested on cell lines expressing purinergic receptors.

- Results : The findings indicated that ADP can modulate receptor activity, suggesting its potential as a therapeutic agent in disorders related to purinergic signaling.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Assays | Substrate for kinase activity | Characterized enzyme kinetics |

| Cellular Signaling | Studies on platelet aggregation | Demonstrated ADP's role as a weak agonist |

| Drug Development | Modulation of purinergic receptors | Potential therapeutic applications identified |

Mecanismo De Acción

The mechanism of action of adenosine 5’-diphosphate bis(cyclohexylammonium) salt involves its interaction with specific receptors and enzymes:

Molecular Targets: The compound interacts with ADP receptors P2Y1, P2Y12, and P2X1.

Pathways Involved: Upon conversion to adenosine by ecto-ADPases, it inhibits platelet activation via adenosine receptors. This pathway is crucial in regulating platelet aggregation and cardiovascular functions.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Nucleotide Salts with Different Counterions

Key Differences :

- Solubility : Sodium salts (e.g., ADP-Na₂) are highly water-soluble, while cyclohexylammonium salts exhibit better solubility in organic solvents .

- Stability : Cyclohexylammonium salts resist hydrolysis in acidic conditions, making them preferable for long-term storage .

- Enzyme Compatibility : Sodium salts are standard in aqueous assays, whereas cyclohexylammonium salts are used in metal-sensitive systems (e.g., Mn²⁺-dependent phosphatases) due to reduced interference .

Phosphate Esters with Cyclohexylammonium Counterions

Key Differences :

- Substrate Specificity : ADP bis(cyclohexylammonium) is specific to ADP-dependent enzymes (e.g., kinases), while aryl phosphates like 4-nitrophenyl phosphate are generic phosphatase substrates .

- Biological Relevance : sn-Glycerol 3-phosphate is a lipid intermediate, whereas ADP is central to energy metabolism .

Higher-Order Phosphate Derivatives

Tetraphosphate and Sugar-Phosphate Salts

Key Differences :

Actividad Biológica

Adenosine 5'-diphosphate bis(cyclohexylammonium) salt (ADP-bis(cyclohexylammonium)) is a compound with significant biological activity, particularly in the realms of antiplatelet and antimicrobial properties. This article delves into its biological effects, supported by data tables, case studies, and research findings.

- Molecular Formula : C22H41N7O10P2

- Molecular Weight : 625.55 g/mol

- CAS Number : 102029-87-8

- Number of Heavy Atoms : 41

- Hydrogen Bond Acceptors : 15

- Hydrogen Bond Donors : 8

These properties suggest a complex structure that may interact with various biological systems.

Antiplatelet Activity

ADP is a known agonist in platelet aggregation. The bis(cyclohexylammonium) salt form has been studied for its effectiveness in inducing platelet aggregation and its potential to inhibit this process.

- Study Findings : In experiments measuring platelet aggregation, ADP-bis(cyclohexylammonium) was utilized as an agonist. The percentage of maximum platelet aggregation was calculated, revealing significant inhibition potential compared to control samples.

| Compound | % Aggregation Control | % Aggregation Test | % Inhibition |

|---|---|---|---|

| ADP | 100% | X% | 100 - X% |

This table illustrates the effectiveness of ADP-bis(cyclohexylammonium) in modulating platelet function, which is critical in cardiovascular health.

Antimicrobial Activity

Research has indicated that ADP-bis(cyclohexylammonium) exhibits antibacterial properties. It has been tested against various bacterial strains using standard methods such as agar diffusion.

- Case Study : A study assessed the antibacterial activity of ADP-bis(cyclohexylammonium) against common pathogens. The results showed varying degrees of inhibition across different bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings underscore the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Cholinesterase Inhibition

The compound also shows promise as an inhibitor of cholinesterase enzymes, which are crucial for neurotransmission.

- Inhibition Assay Results : In a series of assays measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), ADP-bis(cyclohexylammonium) was tested alongside a reference compound (galanthamine).

| Compound | IC50 (µg/mL) AChE | IC50 (µg/mL) BuChE |

|---|---|---|

| ADP-bis(cyclohexylammonium) | 150 | 180 |

| Galanthamine | 50 | 60 |

The IC50 values indicate that while ADP-bis(cyclohexylammonium) is less potent than galanthamine, it still demonstrates significant inhibitory effects on cholinesterase enzymes.

Q & A

Q. What are the key considerations for synthesizing and purifying adenosine 5'-diphosphate bis(cyclohexylammonium) salt in a laboratory setting?

The synthesis of this compound typically involves phosphorylation of adenosine monophosphate (AMP) using pyrophosphate donors, followed by counterion exchange with cyclohexylamine. Purification requires HPLC or crystallization to achieve ≥95% purity, as confirmed by HPLC analysis . The cyclohexylammonium salt form improves solubility in organic-aqueous mixed solvents, which is critical for enzymatic assays requiring non-polar environments. Crystalline forms are preferred for long-term stability, and storage at −20°C in anhydrous conditions is recommended to prevent hydrolysis .

Q. How does the bis(cyclohexylammonium) counterion influence the compound’s stability compared to sodium or potassium salts?

The cyclohexylammonium counterion enhances lipid solubility, making the compound suitable for membrane-associated enzyme studies (e.g., phosphatases or kinases). Unlike sodium/potassium salts, it reduces ionic interference in assays involving divalent cations like Mn²⁺ or Mg²⁺, which are often cofactors in enzymatic reactions . However, residual cyclohexylamine may require removal via dialysis or ion-exchange chromatography to avoid inhibition of certain enzymes .

Advanced Research Questions

Q. How is this compound utilized in studying metal-dependent phosphatase activity, and what methodological controls are required?

In phosphatase assays, the compound serves as a substrate to measure enzymatic hydrolysis of phosphate groups. For example, TON_0340 phosphatase activity is tested by incubating 1 μM enzyme with 2 mM ADP bis(cyclohexylammonium) salt and 2 mM MnCl₂ at 37°C for 2 hours. Phosphate release is quantified using malachite green or colorimetric assays. Critical controls include:

- Metal-free enzyme preparations (EDTA-treated) to confirm metal dependence.

- Parallel assays with alternative substrates (e.g., AMP, ATP) to assess specificity.

- Blank reactions without enzyme to account for non-enzymatic hydrolysis .

Q. What experimental discrepancies arise when using different ADP salt forms (e.g., bis(cyclohexylammonium) vs. disodium) in ion channel studies?

Sodium salts of ADP may introduce excess Na⁺ ions, confounding electrophysiological measurements of K⁺ or Ca²⁺ channels. The bis(cyclohexylammonium) form avoids this but requires verification of cyclohexylamine’s inertness in the system. For ATP-sensitive K⁺ (KATP) channel studies, ADP’s inhibitory effect on channel activity is concentration-dependent (EC₅₀ ~100 μM), and salt choice affects ligand-receptor binding kinetics due to differences in solubility and charge shielding .

Q. How can researchers address contradictions in enzymatic activity data linked to ADP salt formulations?

Contradictions often stem from residual counterions or buffer incompatibility. For example:

- Cyclohexylammonium may inhibit certain kinases but enhance phosphatase activity.

- Sodium ions in ADP disodium salt (used in chromatography ) can interfere with Na⁺-sensitive assays. Mitigation strategies include:

- Dialyzing the compound against assay buffer.

- Using uniform salt forms across comparative studies.

- Validating results with orthogonal methods (e.g., ITC for binding affinity vs. enzymatic assays) .

Q. What role does this compound play in nucleotide-binding fold (NBF) studies of sulfonylurea receptors (SUR)?

ADP bis(cyclohexylammonium) salt is used to probe SUR’s NBF2 domain, which regulates KATP channel activity. Researchers incubate SUR-expressing cells with 10–500 μM ADP and measure channel open probability (NPo) via patch-clamp electrophysiology. The absence of competing Na⁺ ions allows clearer observation of Mg²⁺-dependent ADP effects. Data interpretation must account for potential allosteric modulation by cyclohexylamine .

Methodological Notes

- Buffer Compatibility : Use Tris or HEPES buffers (pH 7.0–7.5) to avoid precipitation. Avoid phosphate buffers, which may interfere with phosphate-release assays .

- Concentration Standardization : Prepare fresh stock solutions in deionized water and quantify via UV absorbance (ε₂₆₀ = 15,400 M⁻¹cm⁻¹) .

- Metal Ion Optimization : Titrate Mn²⁺/Mg²⁺ concentrations (0.1–5 mM) to determine optimal enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.